Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl-
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Overview
Description
Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- typically involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method includes the nitration of N-ethyl-2-methyl-N-phenylbenzenesulfonamide using a nitrating agent such as nitric acid in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects. The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-ethyl-4-methyl-
- 2-Methyl-5-nitrobenzenesulfonamide
- 2-Amino-N-ethylbenzenesulfonanilide
Uniqueness
Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .
Biological Activity
Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H16N2O4S and a molecular weight of approximately 320.36 g/mol. Its structure features a sulfonamide functional group, which is significant for its biological activity. The presence of the ethyl and methyl groups along with the nitro group on the phenyl ring contributes to its unique chemical properties and reactivity.
Enzyme Inhibition
One of the primary areas of research surrounding benzenesulfonamide derivatives is their role as enzyme inhibitors . Specifically, benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes are crucial in various physiological processes, including acid-base balance and respiration.
Recent studies have shown that this compound exhibits significant inhibition against carbonic anhydrase IX (CA IX) with an IC50 ranging from 10.93 to 25.06 nM , indicating a strong selectivity over other isoforms such as CA II (IC50: 1.55 to 3.92 μM) . This selectivity suggests potential applications in treating diseases where CA IX is implicated, such as glaucoma and certain cancers .
Antimicrobial Properties
Benzenesulfonamide derivatives have also demonstrated notable antimicrobial activity . Research indicates that these compounds can inhibit bacterial growth by interfering with essential bacterial enzymes, which may lead to their application as antibiotics. For instance, studies have reported varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 4.69 - 22.9 µM |
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings highlight the potential of benzenesulfonamide derivatives as candidates for developing new antimicrobial agents.
The mechanism by which benzenesulfonamide compounds exert their biological effects often involves interaction with specific target proteins or enzymes within cells. For example, the inhibition of carbonic anhydrase can disrupt cellular pH regulation, leading to apoptosis in cancer cells . Additionally, the antimicrobial activity may result from structural similarities between bacterial enzymes and human enzymes targeted by these compounds.
Case Studies
Several case studies illustrate the therapeutic potential of benzenesulfonamide derivatives:
- Cancer Treatment : A study demonstrated that a derivative of benzenesulfonamide induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positivity by 22-fold compared to controls .
- Cardiovascular Effects : Another investigation showed that certain benzenesulfonamide derivatives significantly decreased perfusion pressure in a time-dependent manner, suggesting potential cardiovascular applications .
Properties
CAS No. |
68003-39-4 |
---|---|
Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-3-16(13-7-5-4-6-8-13)22(20,21)15-11-14(17(18)19)10-9-12(15)2/h4-11H,3H2,1-2H3 |
InChI Key |
BLAXIVFXXRDMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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